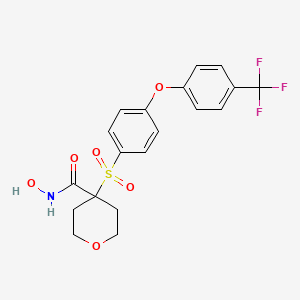
SC-77774
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2H-pyran-4-carboxamide is a compound belonging to the class of organic compounds known as diarylethers. These are aromatic compounds containing two benzene rings linked to each other through an ether group. This compound is known to target a disintegrin and metalloproteinase with thrombospondin motifs 5 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2H-pyran-4-carboxamide involves multiple steps. One of the methods includes the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a compound of formula (V) in a nonchlorinated organic solvent at a temperature of 20°C to 60°C. The reaction is controlled to ensure the temperature does not exceed 70°C. The resulting compound is then reacted with p-toluenesulfonic acid in a polar solvent at a temperature up to the reflux temperature of the solvent used .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is essential for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2H-pyran-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as an inhibitor of specific enzymes, such as metalloproteinases.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving metalloproteinase activity.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of N-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with a disintegrin and metalloproteinase with thrombospondin motifs 5. This interaction inhibits the activity of the enzyme, which plays a role in various physiological processes, including tissue remodeling and inflammation .
Comparison with Similar Compounds
Similar Compounds
Diphenylethers: These compounds contain two benzene rings linked by an ether group, similar to N-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2H-pyran-4-carboxamide.
Trifluoromethylbenzenes: These compounds contain a benzene ring with a trifluoromethyl group, similar to the trifluoromethylphenoxy group in the compound.
Benzenesulfonyl Compounds: These compounds contain a benzene ring with a sulfonyl group, similar to the phenylsulfonyl group in the compound.
Uniqueness
The uniqueness of N-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2H-pyran-4-carboxamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to inhibit metalloproteinases makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H18F3NO6S |
|---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
N-hydroxy-4-[4-[4-(trifluoromethyl)phenoxy]phenyl]sulfonyloxane-4-carboxamide |
InChI |
InChI=1S/C19H18F3NO6S/c20-19(21,22)13-1-3-14(4-2-13)29-15-5-7-16(8-6-15)30(26,27)18(17(24)23-25)9-11-28-12-10-18/h1-8,25H,9-12H2,(H,23,24) |
InChI Key |
FOSWRYKPHVPIDJ-UHFFFAOYSA-N |
SMILES |
C1COCCC1(C(=O)NO)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
C1COCCC1(C(=O)NO)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(F)(F)F |
Synonyms |
N-hydroxy-4-((4-(4-(trifluoromethyl)phenoxy)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxamide SC 77774 SC-77774 SC77774 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3S,6S,7S,8R,12R,15R,16R,18R)-6,18-dihydroxy-7,16-dimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-4-oxopentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-ene-7-carboxylic acid](/img/structure/B1243615.png)
![(4R)-4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1243617.png)
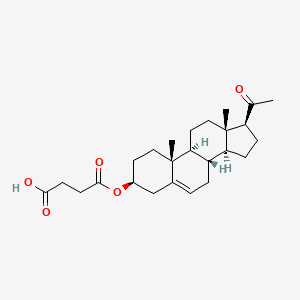
![4-Amino-furazan-3-carboxylic acid [5-(2,4-dimethyl-5-nitro-phenyl)-furan-2-ylmethylene]-hydrazide](/img/structure/B1243619.png)

![N-(5-aminopentyl)-N-hydroxy-N'-[5-(hydroxy{4-[(5-nitropentyl)amino]-4-oxobutanoyl}amino)pentyl]butanediamide](/img/structure/B1243624.png)

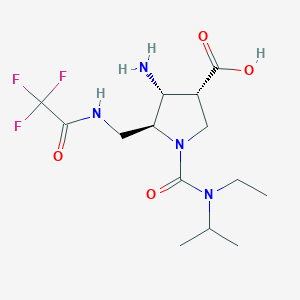
![N-[4-[4-Chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]phenylsulfonyl]phosphoramidic acid](/img/structure/B1243629.png)
![(5R,6S)-6-[(1R)-1-hydroxyethyl]-3-[7-[(3-methylimidazol-3-ium-1-yl)methyl]-9-oxofluoren-3-yl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1243630.png)
![5,11,18-Trihydroxy-13-methoxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-2(7),8,12(17),13,15-pentaen-3-one](/img/structure/B1243633.png)
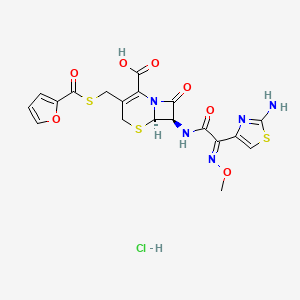
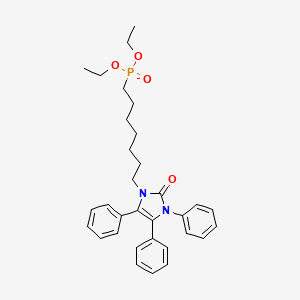
![1-O-(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-O-methyl 2-cyclopentyl-2-phenylpropanedioate](/img/structure/B1243638.png)
